![molecular formula C47H70BrO4PPdSi B13892839 Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane: is a complex organometallic compound. It is primarily used in catalysis, particularly in cross-coupling reactions, which are essential in the synthesis of various organic compounds. The compound’s unique structure allows it to facilitate a range of chemical transformations, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane typically involves the reaction of palladium precursors with the corresponding ligands. The reaction conditions often include:
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Palladium(II) acetate or palladium(II) chloride are often used as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.
科学的研究の応用
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including Suzuki-Miyaura and Heck reactions.
Medicine: Research is ongoing to explore its potential in drug development and medicinal chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism by which Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane exerts its effects involves:
Molecular Targets: The compound interacts with various organic molecules, facilitating the formation of new chemical bonds.
Pathways: It activates specific pathways in catalytic cycles, enabling efficient chemical transformations.
類似化合物との比較
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- [1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
Uniqueness
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes compared to other palladium complexes.
特性
分子式 |
C47H70BrO4PPdSi |
|---|---|
分子量 |
944.4 g/mol |
InChI |
InChI=1S/C35H53O2P.C12H17O2Si.BrH.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15,20-27H,9-14,16-19H2,1-8H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2/p-1 |
InChIキー |
ICGQAPULPXXSAB-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.C[Si](C)(C)CCOC(=O)C1=CC=C=C[CH-]1.Br[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


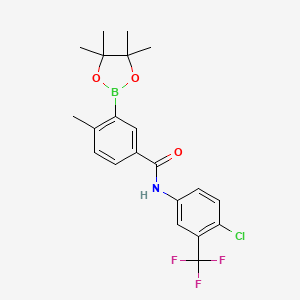
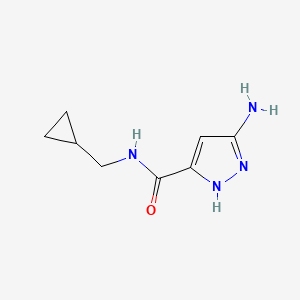
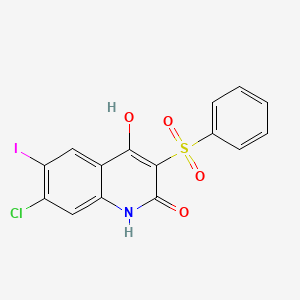
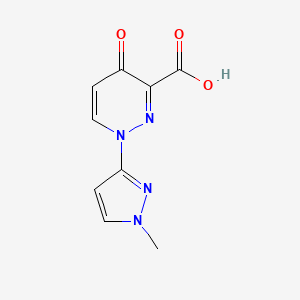
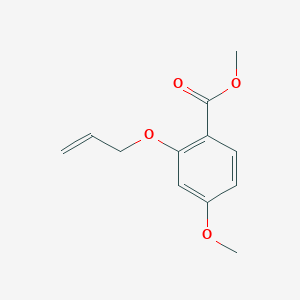
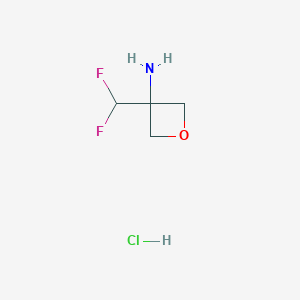
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)
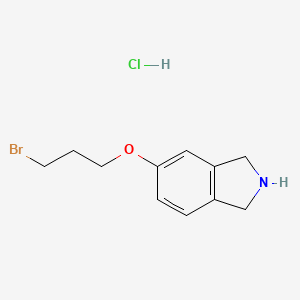
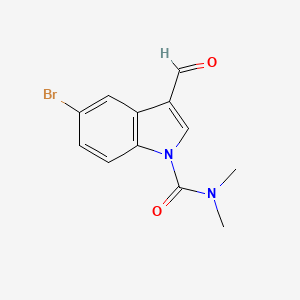
![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)
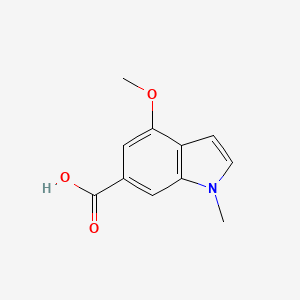
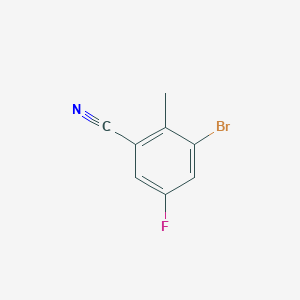
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
